
2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide is a chemical compound with the CAS number 1706456-35-0. It has a molecular weight of 268.28 g/mol and is known for its versatility in various research and development applications . This compound is characterized by the presence of a fluorophenoxy group, a morpholino ring, and an acetamide group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide typically involves multiple steps, including the formation of the fluorophenoxy group and the morpholino ring, followed by their coupling with an acetamide group. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules like this compound.
Chemical Reactions Analysis
2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and pathways.
Industry: It is used in the production of various fine chemicals and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and the morpholino ring are believed to play key roles in its biological activity, potentially affecting enzyme function and signal transduction pathways. detailed studies are required to fully elucidate its mechanism of action .
Comparison with Similar Compounds
2-(2-((3-Fluorophenoxy)methyl)morpholino)acetamide can be compared with other similar compounds, such as:
2-(2-((4-Fluorophenoxy)methyl)morpholino)acetamide: This compound has a similar structure but with a fluorine atom at a different position on the phenoxy group.
2-(2-((3-Chlorophenoxy)methyl)morpholino)acetamide: This compound has a chlorine atom instead of a fluorine atom on the phenoxy group.
The unique combination of the fluorophenoxy group, morpholino ring, and acetamide group in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C13H17FN2O3 |
|---|---|
Molecular Weight |
268.28 g/mol |
IUPAC Name |
2-[2-[(3-fluorophenoxy)methyl]morpholin-4-yl]acetamide |
InChI |
InChI=1S/C13H17FN2O3/c14-10-2-1-3-11(6-10)19-9-12-7-16(4-5-18-12)8-13(15)17/h1-3,6,12H,4-5,7-9H2,(H2,15,17) |
InChI Key |
VAUBLQJWBYIFJI-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(CN1CC(=O)N)COC2=CC(=CC=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-(2,4-Dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-2-methylpropan-1-amine](/img/structure/B11794407.png)

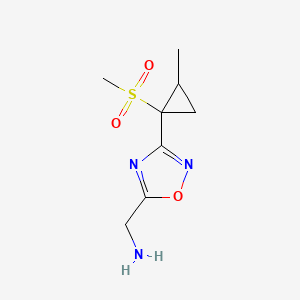

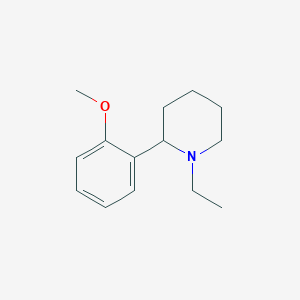
![2-(8-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11794434.png)
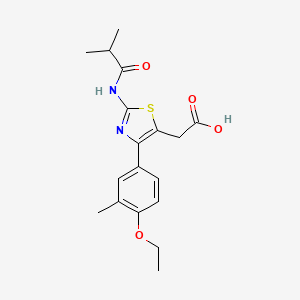
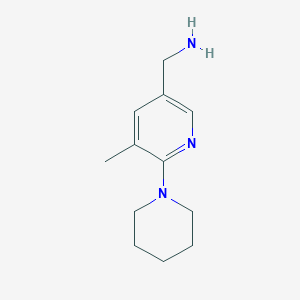

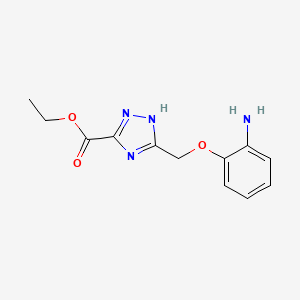
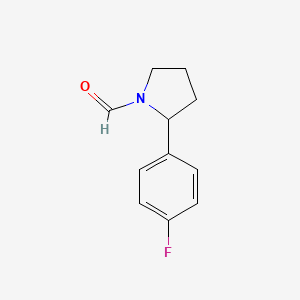
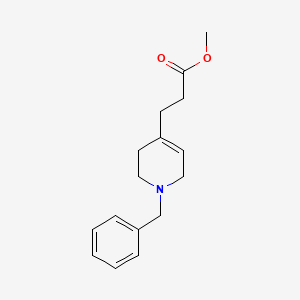

![tert-Butyl 7-chloro-5-oxo-4,5-dihydro-1H-benzo[c]azepine-2(3H)-carboxylate](/img/structure/B11794471.png)
